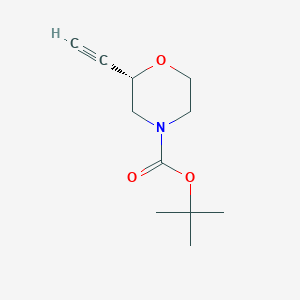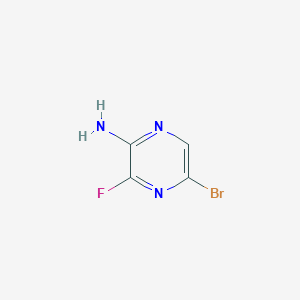
4-cyclopropyl-3-formylbenzoic acid
説明
4-Cyclopropyl-3-formylbenzoic acid (4-CFA) is a cyclopropyl derivative of benzoic acid, an organic compound with a wide range of applications in the field of organic synthesis. It is a versatile synthetic intermediate and is used in the synthesis of various pharmaceuticals, agrochemicals and other organic compounds. 4-CFA is also used in the synthesis of various biochemicals and pharmaceuticals, as well as in the production of polymers.
科学的研究の応用
4-cyclopropyl-3-formylbenzoic acid has been used in a variety of scientific research applications, including the synthesis of various biochemicals and pharmaceuticals, the production of polymers, and the synthesis of various agrochemicals. It has also been used in the synthesis of various biologically active compounds, such as peptides, steroids, and antibiotics. In addition, 4-cyclopropyl-3-formylbenzoic acid has been used in the synthesis of various natural products, including terpenes, flavonoids, and alkaloids.
作用機序
The mechanism of action of 4-cyclopropyl-3-formylbenzoic acid is not fully understood, but it is believed to be related to its ability to form cyclopropyl carbenes, which are highly reactive species. Cyclopropyl carbenes are known to react with a variety of substrates, including nucleophiles, electrophiles, and other organic molecules. It is believed that 4-cyclopropyl-3-formylbenzoic acid reacts with nucleophiles and electrophiles to form various products, such as cyclopropyl carbenes, cyclopropyl radicals, and cyclopropyl anions.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-cyclopropyl-3-formylbenzoic acid are not fully understood. It has been suggested that 4-cyclopropyl-3-formylbenzoic acid may act as an anti-inflammatory agent, and it may also possess anti-cancer and anti-microbial properties. In addition, 4-cyclopropyl-3-formylbenzoic acid has been shown to inhibit the enzyme cyclooxygenase-2, which is involved in the synthesis of pro-inflammatory molecules.
実験室実験の利点と制限
The advantages of using 4-cyclopropyl-3-formylbenzoic acid in lab experiments include its low cost, its availability from many chemical suppliers, and its versatility in the synthesis of various compounds. Its main limitation is its reactivity, which can lead to side reactions and the formation of unwanted products.
将来の方向性
Future research on 4-cyclopropyl-3-formylbenzoic acid should focus on its mechanism of action, its biochemical and physiological effects, and its potential applications in the synthesis of various compounds. In addition, further research should be conducted to explore the potential advantages and limitations of using 4-cyclopropyl-3-formylbenzoic acid in lab experiments. Finally, studies should be conducted to assess the safety and efficacy of 4-cyclopropyl-3-formylbenzoic acid in various applications.
特性
IUPAC Name |
4-cyclopropyl-3-formylbenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O3/c12-6-9-5-8(11(13)14)3-4-10(9)7-1-2-7/h3-7H,1-2H2,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSYLBFQIZGZEQL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=C(C=C(C=C2)C(=O)O)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Cyclopropyl-3-formylbenzoic acid | |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

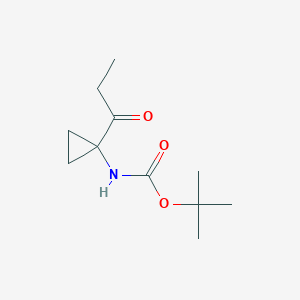

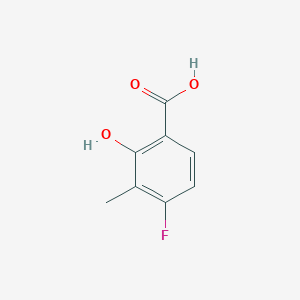
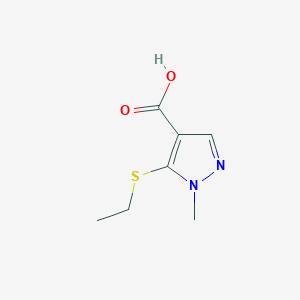
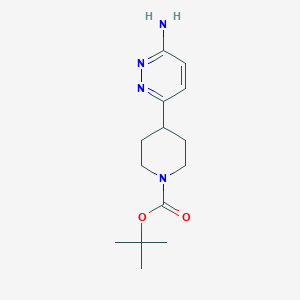
![2-[3-(methoxycarbonyl)-1H-pyrrol-1-yl]acetic acid](/img/structure/B6618708.png)
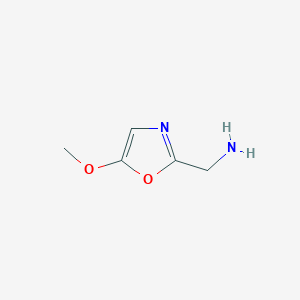


![tert-butyl N-{2-[(methoxycarbonyl)amino]ethyl}carbamate](/img/structure/B6618737.png)
![dimethyl({2-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethyl})amine](/img/structure/B6618755.png)

